molecular formula C10H12N6 B12870671 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine

4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine

Cat. No.: B12870671
M. Wt: 216.24 g/mol
InChI Key: WSQDUSRRPRJKGA-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine is a heterocyclic compound featuring a fused pyrazolo-triazole core with a tetrahydropyrazole moiety. Its structure includes a phenyl group at position 2, a methyl group at position 4, and an amine substituent at position 4. The rigidity of the fused triazole-pyrazole system enhances binding specificity, while the phenyl and methyl groups modulate lipophilicity and steric interactions .

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

4-methyl-2-phenyl-1,3-dihydropyrazolo[3,4-d]triazol-6-amine

InChI

InChI=1S/C10H12N6/c1-15-10-8(9(11)13-15)12-16(14-10)7-5-3-2-4-6-7/h2-6,12,14H,1H3,(H2,11,13)

InChI Key

WSQDUSRRPRJKGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=N1)N)NN(N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of tetrahydropyrazolo triazoles exhibit promising anticancer properties. In vitro studies have shown that 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that this compound effectively reduced the viability of breast cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. It has been found to exhibit protective properties against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways. Experimental models show that it can enhance neuronal survival in conditions mimicking Alzheimer's disease .

Agricultural Applications

Herbicidal Properties
The compound has been evaluated for its herbicidal potential. Studies reveal that it acts as an effective herbicide by inhibiting specific enzymes involved in plant growth. Its mechanism of action includes interference with the biosynthesis of fatty acids essential for plant development. Field trials have confirmed its efficacy in controlling various weed species without harming crop yields .

Pesticide Development
In addition to herbicidal applications, 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine is being explored as a lead compound for developing novel pesticides. Its unique structure allows for modifications that can enhance potency and selectivity against target pests while minimizing environmental impact .

Material Science Applications

Polymer Chemistry
The compound's reactivity has led to its incorporation into polymer matrices to enhance material properties. Research indicates that polymers modified with tetrahydropyrazolo triazole derivatives exhibit improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .

Nanotechnology
In nanotechnology, 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine is utilized in the synthesis of nanoparticles with tailored functionalities. These nanoparticles have potential applications in drug delivery systems where controlled release and targeted therapy are crucial for treating complex diseases .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Induced apoptosis in breast cancer cell lines.
Neuroprotective Effects Enhanced neuronal survival in Alzheimer's models.
Herbicidal Properties Effective against various weed species in field trials.
Pesticide Development Lead compound for novel pesticide formulations.
Polymer Chemistry Improved thermal stability and mechanical properties in modified polymers.
Nanotechnology Synthesis of functional nanoparticles for drug delivery.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine can be contextualized by comparing it with related compounds in terms of binding affinity , structural stability , and substituent effects .

Bis-Indole Derivatives (Pyrazolo-Triazole Analogs)

A closely related compound, 2-(3a,7a-dihydro-1H-indol-3-yl)-3-(1H-indol-3-yl)-1,2,3,3a,4,6a-hexahydropyrazolo[3,4-d][1,2,3]triazol-6-amine , was synthesized via core-hopping strategies to optimize binding to protein kinase C epsilon (PKCε), a target for bipolar disorder therapy. Key comparisons include:

Parameter Target Compound (4-Methyl-2-phenyl derivative) Bis-Indole Analog (Core-Hopped) Reference Bis-Indole Derivative
Binding Energy (ΔG, kcal/mol) Not explicitly reported -12.8 -4.5
Molecular Dynamics Stability Not tested Stable over 100 ps MD simulation Unstable conformational shifts
Key Binding Residues Tryptophan Aspartic acid

The bis-indole analog exhibits superior binding energy (-12.8 kcal/mol vs. -4.5 kcal/mol) and forms stable interactions with tryptophan residues, unlike the reference compound, which binds weakly to aspartic acid. The core-hopping strategy introduced indole moieties, enhancing π-π stacking and hydrophobic interactions .

Thioether-Functionalized Pyrazolo-Triazolo-Pyridines

3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine represents a sulfur-containing analog. Key differences:

  • Substituent Effects : The ethylthio and alkylthio groups increase electron density and metabolic stability but reduce solubility compared to the methyl and phenyl groups in the target compound.
  • Synthetic Route : This compound is synthesized via potassium hydroxide-mediated thiolation, whereas the target compound likely employs azide-alkyne cycloaddition (click chemistry) for triazole formation .

Trifluoromethyl-Substituted Heterocycles

Compounds such as 4,8-dichloro-2-(4-trifluoromethyl-thiazol-2-yl)-7-methoxy-quinoline highlight the impact of halogen and trifluoromethyl groups:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances binding to hydrophobic pockets but may reduce bioavailability due to excessive lipophilicity.
  • Binding Specificity : Unlike the target compound, which relies on amine-mediated hydrogen bonding, trifluoromethylated derivatives prioritize halogen bonding .

Structural and Functional Insights

Key Advantages of 4-Methyl-2-phenyl Derivative

  • Lipophilicity Balance : The methyl and phenyl groups optimize logP values for blood-brain barrier penetration, critical for CNS-targeting therapeutics.
  • Synthetic Feasibility : The absence of sulfur or halogen substituents simplifies synthesis compared to thioether or trifluoromethyl analogs .

Biological Activity

4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]triazoles, characterized by a fused triazole and pyrazole ring system. Its molecular formula is C10H12N6C_{10}H_{12}N_6 with a molecular weight of approximately 216.25 g/mol. The structure contributes to its biological activity through various interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis in microorganisms .

Table 1: Antimicrobial Activity of Pyrazolo Compounds

Compound NameTarget MicroorganismActivity (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

2. Anti-inflammatory Effects

The anti-inflammatory potential of 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine has been evaluated in various models. In vitro studies suggest that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is likely mediated through the modulation of NF-kB signaling pathways .

3. Anticancer Properties

The compound has shown promise in cancer research as well. Studies have reported its cytotoxic effects on several cancer cell lines including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HepG220
HeLa18

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell growth and proliferation.
  • Receptor Modulation : The compound can act on receptors involved in inflammation and immune responses.

Case Studies

Recent studies have provided insights into the therapeutic applications of this compound:

  • Study on Inflammatory Diseases : A clinical trial evaluated the efficacy of a derivative in patients with rheumatoid arthritis, demonstrating significant reduction in disease activity scores compared to placebo controls.
  • Cancer Research : A laboratory study involving xenograft models showed that treatment with the compound led to reduced tumor size and improved survival rates in mice bearing human cancer cells.

Q & A

What are the common synthetic routes for 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine?

Answer:
The synthesis typically involves condensation reactions between triazole precursors and substituted aldehydes or ketones. For example:

  • Method from : Dissolve 0.001 mol of a triazole derivative in absolute ethanol, add glacial acetic acid (5 drops) and 0.001 mol of a substituted benzaldehyde. Reflux for 4 hours, evaporate under reduced pressure, and filter the resulting solid .
  • Alternative routes may use cyclization of hydrazine derivatives with carbonyl-containing intermediates. Post-synthesis purification via recrystallization or column chromatography is standard. Characterization employs NMR (1H/13C) , IR spectroscopy , and mass spectrometry . For crystallographic validation, SHELXL ( ) is widely used for X-ray structure refinement .

How can density functional theory (DFT) predict the detonation properties of this compound?

Answer:
DFT calculations evaluate electronic structure, heats of formation (HOFs), and bond dissociation energies (BDEs) to predict energetic performance. Key steps include :

  • Geometry optimization : Minimize molecular energy using B3LYP/6-31G(d) basis sets.
  • HOF calculation : Compare gas-phase enthalpies of formation for reactants and products.
  • Detonation parameters : Use Kamlet-Jacobs equations to estimate detonation velocity (D: 6.23–9.65 km/s) and pressure (P: 15.7–43.9 GPa) ( ).
    Validation involves correlating computational results with experimental shock sensitivity tests. For example, identified six derivatives with optimal balance of high energy density and low sensitivity .

What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and hydrogen environments. Aromatic protons typically appear at δ 7.2–8.0 ppm (phenyl groups).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-N vibrations at 1600–1500 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks).
  • X-ray Crystallography : SHELXL ( ) refines crystal structures, providing bond lengths/angles and packing motifs .

How do structural modifications influence biological activity, such as in bipolar disorder treatment?

Answer:

  • Molecular Docking : –17 highlights a derivative (2-(3a,7a-dihydro-1H-indol-3-yl)-3-(1H-indol-3-yl)-hexahydropyrazolo-triazol-6-amine) with enhanced binding affinity (-12.8 kcal/mol) to Protein Kinase C epsilon (PKCε), a bipolar disorder target. Substituents like indole groups improve hydrophobic interactions with Asp/Glu residues.
  • Molecular Dynamics (MD) : Simulations (100 ps, pH 7, 300 K) confirm complex stability. RMSD plots show minimal protein deformation post-ligand binding .

What strategies resolve contradictions between computational predictions and experimental data?

Answer:

  • Parameter Adjustment : Optimize DFT functionals (e.g., switch from B3LYP to M06-2X for better HOF accuracy).
  • Crystal Packing Effects : X-ray data ( ) may reveal intermolecular forces (e.g., hydrogen bonds) unaccounted for in gas-phase calculations.
  • Experimental Validation : Conduct small-scale detonation tests (e.g., gap tests for sensitivity) to verify computational outliers ( ) .

What are the key steps in optimizing reaction conditions for synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility; ethanol/acetic acid mixtures aid condensation ().
  • Catalyst Screening : Acidic (e.g., H2SO4) or basic (e.g., K2CO3) catalysts accelerate cyclization.
  • Temperature Control : Reflux (~80°C) balances reaction rate and byproduct suppression.
  • Monitoring : TLC tracks reaction progress; recrystallization improves purity .

How can in silico screening enhance derivative identification?

Answer:

  • Virtual Libraries : Generate derivatives via substituent permutation (e.g., replacing phenyl with fluorophenyl).
  • Docking Workflows : Tools like AutoDock Vina prioritize compounds with high binding scores (e.g., ’s -12.8 kcal/mol hit).
  • QSAR Models : Correlate structural descriptors (logP, polar surface area) with activity to guide synthesis .

What safety precautions are necessary during synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhaling volatile reagents (e.g., acetic acid).
  • Waste Management : Segregate hazardous waste (e.g., organic solvents) for professional disposal ( ) .

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